Predicted Lipophilicity (LogP) Comparison: 4-Methyl-2-morpholin-4-ylpentan-1-amine vs. 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine
4-Methyl-2-morpholin-4-ylpentan-1-amine exhibits a predicted LogP of 0.75 based on ACD/Labs Percepta platform calculations, reflecting the lipophilic contribution of its isobutyl side chain . In comparison, the structurally related 3-ethyl-2-(morpholin-4-yl)pentan-1-amine (CAS 930396-04-6), which differs in alkyl substitution position and chain length, has a molecular weight of 200.32 g/mol and would be expected to exhibit a higher predicted LogP due to the additional methylene unit [1]. This difference is critical for applications requiring precise control over partition coefficient for blood-brain barrier penetration or chromatographic separation method development.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.75 |
| Comparator Or Baseline | 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine (CAS 930396-04-6) - No reported LogP value in public domain; higher expected due to increased carbon count (MW 200.32 vs. 186.29) |
| Quantified Difference | Target compound LogP = 0.75; comparator LogP not reported |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 prediction |
Why This Matters
LogP directly influences compound partitioning in biological systems and chromatographic retention, making this difference material for researchers optimizing extraction protocols or ADME properties.
- [1] 001Chemical. 3-ethyl-2-(morpholin-4-yl)pentan-1-amine (CAS 930396-04-6) molecular information. View Source
